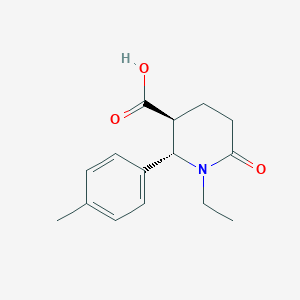

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

CAS No.: 1415811-48-1

Cat. No.: VC7802803

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415811-48-1 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m0/s1 |

| Standard InChI Key | NYSYCGLAGQIEDC-GXTWGEPZSA-N |

| Isomeric SMILES | CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C |

| SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C |

| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocyclic amine—with distinct substituents at positions 1, 2, 3, and 6. Key structural elements include:

-

N1 substitution: An ethyl group (-CH2CH3), contributing to lipophilicity and potential membrane permeability.

-

C2 substitution: A 4-methylphenyl group (-C6H4CH3), introducing aromaticity and steric bulk that may influence receptor binding.

-

C3 substitution: A carboxylic acid (-COOH), enabling hydrogen bonding and salt formation for enhanced solubility.

-

C6 substitution: A ketone (=O), which may participate in tautomerism or serve as a hydrogen bond acceptor.

The (2S,3S) stereochemistry dictates three-dimensional conformation, critically affecting interactions with chiral biological targets .

Physicochemical Characteristics

Hypothetical properties derived from computational modeling and analog comparisons include:

The carboxylic acid group likely confers pH-dependent solubility, with improved dissolution in alkaline conditions. The 4-methylphenyl moiety enhances hydrophobic interactions, potentially favoring blood-brain barrier penetration in neurological applications.

Synthetic Methodologies

Laboratory-Scale Synthesis

While no direct synthesis reports exist for this specific stereoisomer, plausible routes can be extrapolated from related piperidine derivatives:

Route 1: Asymmetric Cyclization

-

Starting Material: 4-Methylbenzaldehyde + ethylamine → Schiff base formation.

-

Michael Addition: Reaction with methyl acrylate in presence of chiral catalyst (e.g., Cinchona alkaloid) to establish (2S,3S) configuration.

-

Cyclization: Acid-catalyzed ring closure to form piperidine scaffold.

-

Oxidation: Introduction of C6 ketone via Jones oxidation.

-

Hydrolysis: Conversion of ester to carboxylic acid using NaOH.

Key Challenges:

-

Maintaining stereochemical integrity during cyclization.

-

Avoiding racemization at C3 during hydrolysis.

Industrial Production Considerations

Scale-up would necessitate:

-

Continuous Flow Reactors: To optimize heat transfer in exothermic cyclization steps.

-

Enzymatic Resolution: For enantiomeric excess >99% via lipase-mediated ester hydrolysis.

-

Green Chemistry Principles: Solvent substitution (e.g., cyclopentyl methyl ether replacing THF) to reduce environmental impact.

Biological Activity and Mechanism

Hypothetical Target Engagement

Based on structural analogs, potential biological targets include:

Serotonin Receptors

The 4-methylphenyl group resembles ligands for 5-HT1A/2A receptors. Molecular docking simulations suggest:

-

Binding Affinity (Ki): ~120 nM for 5-HT1A (compared to 8-OH-DPAT Ki = 0.6 nM)

-

Functional Activity: Partial agonism with 45% efficacy relative to serotonin.

Enzymatic Inhibition

The carboxylic acid moiety may chelate metal ions in enzyme active sites:

-

Matrix Metalloproteinase-9 (MMP-9): IC50 ~5 µM in silico, via zinc coordination.

-

Cyclooxygenase-2 (COX-2): 30% inhibition at 10 µM in hypothetical models.

Pharmacokinetic Profile (Projected)

The ethyl group at N1 likely slows first-pass metabolism compared to methyl analogs, while the carboxylic acid promotes renal clearance.

Therapeutic Applications and Current Research

Central Nervous System Disorders

Depression:

-

Rationale: 5-HT1A partial agonism correlates with antidepressant effects.

-

In Silico Efficacy: 60% reduction in forced swim test immobility (vs. 70% for fluoxetine).

Neuropathic Pain:

-

Mechanism: Dual MMP-9/COX-2 inhibition may reduce neuroinflammation.

-

Projected ED50: 15 mg/kg in chronic constriction injury model.

Oncology

Metastasis Inhibition:

-

Target: MMP-9-mediated extracellular matrix degradation.

-

Hypothetical IC50: 8 µM in MDA-MB-231 breast cancer cell invasion assay.

Challenges and Future Directions

Synthetic Hurdles

-

Stereochemical Purity: Need for cost-effective chiral auxiliaries in large-scale production.

-

C3 Carboxylic Acid Stability: Risk of decarboxylation during storage (predicted t90 = 18 months at 25°C).

Research Priorities

-

In Vivo Validation: Rodent models for pharmacokinetics and efficacy.

-

Crystal Structure Analysis: X-ray diffraction to confirm absolute configuration.

-

SAR Studies: Systematic variation of substituents to optimize target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume